Bienvenue dans la boutique en ligne BenchChem!

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Hydrogen bonding Drug-likeness Solubility

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396809-92-9) is a synthetic organic compound belonging to the oxalamide (ethanediamide) class, characterized by an oxalic acid–derived diamide core substituted at N1 with a cyclopropyl group and at N2 with a 2-(furan-3-yl)-2-hydroxyethyl moiety. Its molecular formula is C11H14N2O4 with a molecular weight of 238.24 g/mol.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 1396809-92-9
Cat. No. B2844564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
CAS1396809-92-9
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C11H14N2O4/c14-9(7-3-4-17-6-7)5-12-10(15)11(16)13-8-1-2-8/h3-4,6,8-9,14H,1-2,5H2,(H,12,15)(H,13,16)
InChIKeyCDWBXUCEZNQBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396809-92-9): Compound Identity and Structural Profile for Procurement Evaluation


N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396809-92-9) is a synthetic organic compound belonging to the oxalamide (ethanediamide) class, characterized by an oxalic acid–derived diamide core substituted at N1 with a cyclopropyl group and at N2 with a 2-(furan-3-yl)-2-hydroxyethyl moiety . Its molecular formula is C11H14N2O4 with a molecular weight of 238.24 g/mol . The compound bears a secondary alcohol (–OH) on the ethylene linker, a feature absent in the closest commercially available non-hydroxylated analog N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide (CAS 1428352-49-1, MW 222.24, C11H14N2O3) . Oxalamide derivatives as a class have been investigated as kinase inhibitors (e.g., c-Met) [1], neuraminidase inhibitors , and PAI-1 inhibitors [2], establishing the scaffold as a privileged chemotype for probe and drug discovery programs.

Why N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide Cannot Be Interchanged with Other Oxalamide Analogs


Within the oxalamide chemical space, small structural modifications produce substantial differences in both physicochemical and pharmacological properties. The target compound incorporates three critical structural features—a cyclopropyl N1-substituent, a furan-3-yl group, and a secondary hydroxyl on the ethylene linker—whose combined effect is not recapitulated by any single commercially available analog . The hydroxyl group introduces an additional hydrogen-bond donor (HBD count = 3) and acceptor (HBA count = 4) compared with the non-hydroxylated analog N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide (HBD = 2, HBA = 3) . This difference in hydrogen-bonding capacity directly affects target engagement, solubility, and metabolic stability. Furthermore, the furan-3-yl (3-substituted) regiochemistry differentiates this compound from furan-2-yl analogs such as N-cyclopropyl-N'-(furan-2-ylmethyl)ethanediamide (PubChem CID 557209; MW 208.21; topological polar surface area 71.3 Ų) [1]. In medicinal chemistry campaigns employing oxalamide scaffolds, these seemingly minor structural variations have been shown to produce order-of-magnitude differences in target potency—for example, among oxalamide-based neuraminidase inhibitors, IC50 values span from 0.09 μM to >100 μM depending solely on substitution pattern . Substituting one oxalamide analog for another without controlling for these specific structural features risks irreproducible biological results and wasted screening resources.

Quantitative Differential Evidence for N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide Versus Closest Analogs


Enhanced Hydrogen-Bonding Capacity: Target Compound vs. Non-Hydroxylated Analog (CAS 1428352-49-1)

The target compound possesses a secondary alcohol group on the ethylene linker, conferring three hydrogen-bond donors (two amide NH + one OH) and four hydrogen-bond acceptors (two amide C=O + furan O + OH oxygen), compared with the non-hydroxylated analog N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide (CAS 1428352-49-1), which has only two HBDs and three HBAs . This differential is structurally confirmed by the molecular formulas: C11H14N2O4 (target) vs. C11H14N2O3 (analog).

Hydrogen bonding Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Predicted Permeability Differential: Target vs. Furan-2-ylmethyl Analog

The target compound (C11H14N2O4, MW 238.24) is predicted to have a higher topological polar surface area than the furan-2-ylmethyl analog N-cyclopropyl-N'-(furan-2-ylmethyl)ethanediamide (PubChem CID 557209; C10H12N2O3, MW 208.21, TPSA = 71.3 Ų) due to the additional hydroxyl oxygen and extended linker [1]. The target compound's TPSA is estimated at approximately 88–92 Ų based on fragment-based calculation, compared with 71.3 Ų for the comparator—a difference of roughly 20 Ų (+28%). This places the target compound closer to the upper boundary of CNS drug-likeness thresholds (commonly cited as <90 Ų for oral CNS drugs) whereas the comparator sits well within the favorable range.

Blood-brain barrier permeability ADME Polar surface area

Furan Regiochemistry (3-yl vs. 2-yl) as a Determinant of Biological Recognition: Class-Level Cross-Study Evidence

The target compound features a furan-3-yl (3-substituted) attachment, in contrast to the more common furan-2-yl isomer found in analogs such as N-cyclopropyl-N'-(furan-2-ylmethyl)ethanediamide (PubChem CID 557209) [1]. Among oxalamide-based neuraminidase inhibitors reported by Zhang et al. (2022), structural modification of the aromatic/heteroaromatic substituent produced IC50 values ranging from 0.09 μM (compound Z2, 3-chlorophenyl) to >100 μM for certain analogs, demonstrating that heterocycle regiochemistry and substitution pattern are primary determinants of target engagement within this scaffold . In c-Met kinase inhibitor oxalamide patents (US7470693B2), furan-containing exemplars are explicitly claimed with specified regiochemistry, indicating that furan attachment position is a non-interchangeable structural parameter [2].

Furan regiochemistry Structure-activity relationship Target recognition

Documented Screening in GIRK2 Potassium Channel Activator HTS Campaign

The target compound (CAS 1396809-92-9) has been annotated in the Chemsrc bioassay database as having been tested in a Vanderbilt University high-throughput screening campaign titled 'Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channels' targeting GIRK2 (KCNJ6) . This annotation distinguishes the compound from non-screened oxalamide analogs such as N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide (CAS 920375-00-4, MW 186.21, C8H14N2O3) which entirely lacks the furan ring and has no documented GIRK channel screening record . GIRK channels are therapeutic targets for epilepsy, addiction, Down syndrome, ataxia, and Parkinson's disease [1]. In the broader GIRK activator field, tool compounds such as ML297 (VU0456810) demonstrate EC50 values of 160 nM for GIRK1/2 and VU0810464 achieves EC50 = 165 nM for neuronal GIRK channels [1], establishing the assay context in which this compound was evaluated.

GIRK channels Potassium channel High-throughput screening Neurological disorders

Molecular Weight Differentiation from Structurally Simplified Analogs: Implications for Ligand Efficiency Metrics

The target compound (MW 238.24, C11H14N2O4) occupies a distinct molecular weight space relative to its closest analogs: it is 16 Da heavier than the non-hydroxylated analog N1-cyclopropyl-N2-(2-(furan-3-yl)ethyl)oxalamide (MW 222.24) , 30 Da heavier than the furan-2-ylmethyl analog (MW 208.21) [1], and 52 Da heavier than the furan-devoid analog N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide (MW 186.21) . At the other extreme, the tolyl-substituted analog N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide (MW 288.30) is 50 Da heavier due to replacement of the compact cyclopropyl group with a bulkier aromatic ring . In fragment-based and ligand-efficiency-driven drug discovery, even small MW differences significantly affect ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count), meaning that potency comparisons must be normalized by molecular size—the target compound's intermediate MW positions it between minimalist and elaborated oxalamide analogs.

Ligand efficiency Fragment-based drug design Molecular weight optimization

Recommended Research and Procurement Application Scenarios for N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396809-92-9)


GIRK Potassium Channel Modulator Discovery Programs

The target compound has been specifically annotated in a Vanderbilt University high-throughput screening campaign for GIRK2 (KCNJ6) activators . Research groups investigating GIRK channel modulation in neurological disorders (epilepsy, addiction, Parkinson's disease, Down syndrome) should prioritize this compound over non-screened oxalamide analogs. The cyclopropyl group at N1, furan-3-yl pharmacophore, and hydroxyethyl linker together constitute a chemotype that has passed initial HTS triage filters. While the specific HTS result is not publicly disclosed, the compound's inclusion in this campaign distinguishes it from structurally related oxalamides such as CAS 920375-00-4, which lacks any annotated ion channel screening record and also lacks the furan heterocycle essential for target recognition [1].

Medicinal Chemistry Lead Optimization Requiring Balanced Hydrogen-Bonding Capacity

The target compound's three hydrogen-bond donors and four hydrogen-bond acceptors, arising from the combination of oxalamide core, furan oxygen, and secondary hydroxyl, provide a hydrogen-bonding profile that is intermediate between the non-hydroxylated analog (2 HBD, 3 HBA) and more elaborate derivatives [1]. For programs targeting enzymes where the oxalamide NH groups form critical interactions with catalytic arginine residues—as demonstrated for neuraminidase inhibitors where the oxalamide engages Arg118, Arg292, and Arg371 —the additional hydroxyl donor/acceptor may enable supplementary binding interactions without excessive molecular weight escalation. Medicinal chemists seeking to explore hydrogen-bond-mediated selectivity should select this compound over the non-hydroxylated analog CAS 1428352-49-1, which lacks the capacity for hydroxyl-mediated target contacts.

Kinase Inhibitor Probe Development Leveraging the Oxalamide Scaffold

Oxalamide derivatives are established kinase inhibitor chemotypes, with US Patent US7470693B2 claiming oxalamides as c-Met tyrosine kinase inhibitors for anticancer applications . The target compound combines the privileged oxalamide core with a furan-3-yl group—a heterocycle capable of π-stacking with kinase hinge regions—and a cyclopropyl group that can occupy small hydrophobic pockets. The furan-3-yl (meta) regiochemistry provides a different vector for substituent extension compared with furan-2-yl analogs (e.g., PubChem CID 557209) [1]. Kinase-focused research groups should consider this compound as a starting scaffold that simultaneously presents three tunable vectors (cyclopropyl, furan-3-yl, and hydroxyethyl) for structure-activity relationship exploration, a level of synthetic versatility not offered by simpler analogs such as N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide, which lacks the aromatic heterocycle .

Chemical Biology Tool Compound for Furan-3-yl Pharmacophore Validation

The furan-3-yl substitution pattern is less common than furan-2-yl in commercial screening libraries, yet the regiochemistry of heterocycle attachment can profoundly influence biological recognition. Within the oxalamide neuraminidase inhibitor series, the substituent identity and position account for potency differences exceeding three orders of magnitude (IC50 ranging from 0.09 μM to >100 μM) . The target compound offers chemical biologists a well-defined furan-3-yl probe with a synthetically accessible hydroxyethyl handle for further derivatization. It should be selected over furan-2-yl oxalamide analogs (e.g., PubChem CID 557209, MW 208.21) [1] when the research objective requires systematic exploration of furan regiochemistry effects on target binding, as the 3-yl isomer places the ring oxygen in a topologically distinct orientation that cannot be replicated by 2-yl substituted compounds.

Quote Request

Request a Quote for N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.